molecular formula C17H25N3O5S B000701 Meropenem CAS No. 96036-03-2

Meropenem

Cat. No. B000701
CAS RN: 96036-03-2
M. Wt: 383.5 g/mol
InChI Key: DMJNNHOOLUXYBV-PQTSNVLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Meropenem is a synthetic derivative of thienamycin, developed to enhance the antibacterial spectrum and stability against dehydropeptidase-1 without the need for a co-administered inhibitor. Its synthesis involves creating a core carbapenem structure with specific substitutions to improve its pharmacokinetic properties and resistance to bacterial beta-lactamases. This modification process has led to a compound with potent activity against Gram-positive, Gram-negative, and anaerobic bacteria, making it a critical tool in managing severe infections (Abed & Yousuf, 2021).

Molecular Structure Analysis

The molecular structure of Meropenem is characterized by its carbapenem backbone, which is integral to its mechanism of action. This structure allows for the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The stability of Meropenem against the renal enzyme dehydropeptidase-1 is a key feature that distinguishes it from other carbapenems, such as imipenem, and eliminates the need for co-administration with a dehydropeptidase inhibitor (Abed & Yousuf, 2021).

Chemical Reactions and Properties

Meropenem's chemical properties are defined by its stability and reactivity with bacterial enzymes. It is notably stable against hydrolysis by most beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and carbapenemases, which contribute to its broad-spectrum activity. The compound's ability to rapidly bind to and inactivate PBPs is critical to its bactericidal action. Moreover, Meropenem exhibits a low potential for inducing bacterial resistance, partly due to its rapid penetration into bacterial cells and high affinity for target PBPs (Abed & Yousuf, 2021).

Physical Properties Analysis

The physical properties of Meropenem, such as solubility and stability, are optimized for intravenous administration. It has a high degree of solubility in water, allowing for the preparation of injectable solutions. Meropenem's stability at room temperature and over a range of pH levels makes it suitable for various clinical settings. Its pharmacokinetics are characterized by rapid distribution throughout the body, including penetration into cerebrospinal fluid, which is crucial for treating central nervous system infections (Methods for Determination of Meropenem Concentration in Biological Samples, Rančić, 2022).

Chemical Properties Analysis

Meropenem's chemical stability and reactivity play a significant role in its effectiveness as an antibiotic. It is resistant to degradation by renal dehydropeptidase-1, allowing for efficient renal excretion without significant inactivation. The compound's structure enables a broad spectrum of activity against bacteria by targeting multiple PBPs, leading to effective inhibition of cell wall synthesis across a wide variety of pathogens (Abed & Yousuf, 2021).

Scientific Research Applications

  • Treatment of Serious Infections

    Meropenem is a crucial antimicrobial drug for treating serious infections in adults and children, including those with renal insufficiency and renal replacement therapy (Thalhammer & Hörl, 2000). It is particularly effective against severe and polymicrobial infections, and infections caused by organisms resistant to other agents (Blumer, 1997).

  • Advantages in Continuous Infusion

    Continuous infusion of meropenem has shown clear advantages, particularly in treating Pseudomonas aeruginosa, over intermittent infusion (Krueger et al., 2005). It is also recommended for critically septic patients and polytraumatized patients, especially when pathogens with a minimum inhibitory concentration (MIC) of 4 mg/L are isolated (Isla et al., 2008).

  • Use in Pediatrics

    Meropenem is effective and safe for treating serious pediatric infections, including urinary tract infections, pneumonia, sepsis, intraabdominal infections, and skin and soft-tissue infections in infants and children (Arrieta, 1997).

  • Efficacy Against Specific Bacterial Strains

    It has excellent bactericidal activity against almost all clinically significant aerobes and anaerobes (Edwards, 1995). However, its role in treating ceftazidime-avibactam-resistant Klebsiella pneumoniae is uncertain due to potential meropenem resistance selection (Shields et al., 2017).

  • Pharmacokinetics and Dosage

    The pharmacokinetics of meropenem have been extensively studied, including its use in patients with acute renal failure and continuous venovenous hemofiltration (Tegeder et al., 1999). A dose of 20 mg/kg every 8 hours is effective for maintaining plasma concentrations above the MIC for most susceptible bacterial pathogens (Blumer et al., 1995).

  • Tolerability and Safety

    Meropenem has a good safety profile, with tolerability in the CNS and gastrointestinal tract when used for treating serious bacterial infections in a wide range of adult and pediatric patient populations (Linden, 2007).

Future Directions

The therapeutic monitoring of meropenem can be beneficial as it adjusts the treatment and aids clinical outcomes. It does so by indicating the appropriate dosage and preventing failure, toxicity, and possible antimicrobial resistance . The multidisciplinary effort, basic knowledge, and communication among the medical team are also essential .

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-PQTSNVLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045526
Record name Meropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly, 5.63e+00 g/L
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding- protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2 and 4 of Staphylococcus aureus., The bactericidal activity of meropenem results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding-protein (PBP) targets. Its strongest affinities are toward PBPs 2, 3 and 4 of Escherichia coli and Pseudomonas aeruginosa; and PBPs 1, 2, and 4 of Staphylococcus aureus. Bactericidal concentrations (defined as a 3 log10 reduction in cell counts within 12 to 24 hours) are typically 1-2 times the bacteriostatic concentrations of meropenem, with the exception of Listeria monocytogenes, against which lethal activity is not observed.
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Meropenem

CAS RN

96036-03-2, 119478-56-7
Record name Meropenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96036-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meropenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096036032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meropenem
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00760
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meropenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,6S)-3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Meropenem trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEROPENEM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOP6PX0BAO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Meropenem
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Meropenem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meropenem
Reactant of Route 2
Meropenem
Reactant of Route 3
Meropenem
Reactant of Route 4
Meropenem
Reactant of Route 5
Meropenem
Reactant of Route 6
Meropenem

Citations

For This Compound
151,000
Citations
JR Edwards - Journal of Antimicrobial Chemotherapy, 1995 - academic.oup.com
… Meropenem has an antibacterial spectrum which is broadly similar to that of lmipenem but, … faecium are uniformly resistant to meropenem. The meropenem MICs for penicillin-resistant …
Number of citations: 233 academic.oup.com
DP Nicolau - Clinical Infectious Diseases, 2008 - academic.oup.com
… Meropenem is a broad-spectrum β-lactam … Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment. Meropenem is …
Number of citations: 247 academic.oup.com
JW Mouton, JN van den Anker - Clinical pharmacokinetics, 1995 - Springer
… The greater stability of meropenem[22] makes continuous infusion of meropenem feasible. In summary, although meropenem is usually given as an intermittent infusion, continuous in…
Number of citations: 139 link.springer.com
M Hurst, HM Lamb - Drugs, 2000 - Springer
… meropenem and cephalosporin-based treatments in terms of clinical or bacteriological response. Meropenem … Meropenem is well tolerated as either a bolus or an infusion, and clinical …
Number of citations: 126 link.springer.com
LR Wiseman, AJ Wagstaff, RN Brogden, HM Bryson - Drugs, 1995 - Springer
… -negative bacilli, and that produced by meropenem was often longer than that produced by … inhibited by meropenem 0.008 to 0.5 mg/L. In most studies, the MIC of meropenem for 90% (…
Number of citations: 232 link.springer.com
GG Zhanel, AE Simor, L Vercaigne, L Mandell… - Canadian Journal of …, 1998 - hindawi.com
… Meropenem is indicated for the treatment of a variety of serious infections and meningitis. … and meropenem. The focus of this paper is the comparison of imipenem and meropenem in …
Number of citations: 94 www.hindawi.com
CM Baldwin, KA Lyseng-Williamson, SJ Keam - Drugs, 2008 - Springer
… Meropenem has a broad spectrum of in vitro activity against … Meropenem has also shown similar efficacy to cefotaxime in … Meropenem showed greater efficacy than ceftazidime or …
Number of citations: 276 link.springer.com
WA Craig - Clinical Infectious Diseases, 1997 - academic.oup.com
… structural differences between meropenem and the older … meropenem as well as for its increased stability to degradation by dehydropeptidase-I. The pharmacokinetics of meropenem …
Number of citations: 195 academic.oup.com
RN Jones, AL Barry… - Journal of Antimicrobial …, 1989 - academic.oup.com
… by meropenem at ^ 8 mg/1 and 50% of strains were inhibited by 0-25 mg/1. Meropenem MICs … Strains producing various 0-lactamases remained susceptible to meropenem but some …
Number of citations: 120 academic.oup.com
P Linden - Drug safety, 2007 - Springer
… % of patient exposures to meropenem, indicating a low overall … investigators to be related to meropenem treatment was 0.07%. … In conclusion, meropenem is well tolerated and has good …
Number of citations: 145 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.